m-Quinquephenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZQOSQCGDDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168237 | |
| Record name | m-Quinquephenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16716-13-5 | |
| Record name | m-Quinquephenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16716-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Quinquephenyl | |
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| Record name | m-Quinquephenyl | |
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| Record name | m-Quinquephenyl | |
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| Record name | m-quinquephenyl | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | M-QUINQUEPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for M Quinquephenyl and Its Derivatives
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-carbon bonds necessary to form the polyphenylene backbone. Palladium and platinum catalysts, in particular, have proven indispensable in this field.
The Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide using a palladium catalyst, is a versatile and widely used method for synthesizing biaryls and oligo(phenylene)s. tcichemicals.comnih.gov This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com
Researchers have successfully employed this technique for the synthesis of complex m-quinquephenyl structures. For instance, a double Suzuki reaction was used to produce a highly functionalized this compound (14) in a 58% yield from the corresponding triflate (13). acs.orgnih.gov In another example, a palladium-catalyzed Suzuki coupling selective to a chlorine atom furnished a different this compound derivative (15) in 59% yield. acs.org
The strategy is also central to building larger, functionalized architectures from this compound blocks. OH- and NH2-functionalized quinquephenyl diboronic acids have been systematically prepared to serve as "annulation precursors". acs.orgnih.gov For example, the coupling of a diprotected biphenyl (B1667301) diboronic acid with another precursor gave an OH-functionalized quinquephenyl compound in 75% yield, which was then converted into the quinquephenyl diboronic acid (2a) in 97% yield over two steps. acs.orgnih.gov These precursors are designed for subsequent annulation reactions, again using Suzuki–Miyaura coupling under dilute conditions, to form endo-functionalized cyclic oligophenylenes. acs.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for this compound Synthesis
| Starting Material(s) | Key Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Triflate (13), Arylboronic acid | Palladium Catalyst | This compound (14) | 58% | acs.orgnih.gov |
| OH-functionalized quinquephenyl diboronic acid (2a), 3-bromo-6-iododurene (9) | Pd(PPh3)4 | OH-functionalized dibromo septiphenyl compound (3a) | 68% | acs.org |
| Diprotected biphenyl diboronic acid derivative (4), Precursor 8a | Palladium Catalyst | OH-functionalized quinquephenyl compound | 75% | acs.org |
Beyond the Suzuki-Miyaura reaction, palladium catalysis is fundamental to various strategies for synthesizing oligo(m-phenylene)s. Iterative methods involving palladium-catalyzed cross-coupling have been developed for the synthesis of various oligophenylenes. mdpi.com These approaches often involve the coupling of functionalized monomers, such as hydroxyphenylboronic acids, followed by activation (e.g., triflation) for the next coupling step. mdpi.com
For instance, the synthesis of macrocyclic oligo(m-phenylene) precursors has been achieved using a catalytic system comprising Pd2(dba)3, [(t-Bu)3PH]BF4, and aqueous NaHCO3. chinesechemsoc.org This demonstrates the utility of palladium catalysts in constructing large and complex topologies from smaller phenylated units. Stereoselective synthesis of oligo(phenylenevinylene)s has also been achieved through palladium-catalyzed reactions, highlighting the control that can be exerted with these catalysts. acs.orgresearchgate.net The Stille coupling, another palladium-catalyzed reaction, has been used to prepare novel soluble conjugated regioregular copolymers, such as poly(2,5-dialkoxy-p-phenylene thienylenes). capes.gov.br
Platinum catalysts offer alternative reaction pathways, notably in the cyclization of enynes. A novel methodology for synthesizing substituted unsymmetrical m-terphenyls has been developed using PtI2 as a catalyst, involving a unique transformation with elimination of HOAc and a benzyl (B1604629) group migration. rsc.org
This methodology was successfully extended to the synthesis of a multi-phenyl compound. A dimethyl substituted this compound (4y) was synthesized in 66% yield via the PtI2-catalyzed cyclization of a specifically prepared 1,5-enyne substrate (3y). rsc.org This approach begins with simple commercial materials and uses a Barbier-type propargylation and a double Sonogashira coupling to build the necessary precursor for the key platinum-catalyzed cyclization step. rsc.org While other platinum-catalyzed cyclizations of enynes and diynes are known to produce various cyclic structures, this specific application demonstrates a powerful and direct route to substituted this compound scaffolds. nih.govmdpi.com
Table 2: Platinum-Catalyzed Synthesis of a Substituted this compound
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 1,5-Enyne (3y) | PtI2 | Dimethyl substituted this compound (4y) | 66% | rsc.org |
Electrophile-Induced Cyclization Protocols
A powerful two-step strategy for creating fused polycyclic aromatic systems involves an initial metal-catalyzed cross-coupling followed by an electrophile-induced cyclization. mit.eduresearchgate.net This method has been applied to quinquephenyl systems to generate extended, nine-ring annulated structures. mit.eduresearchgate.netmit.edu The process typically utilizes p-alkoxyphenylethynyl-substituted aromatic precursors. mit.edu The key cyclization step is induced by a strong electrophile, such as trifluoroacetic acid (TFA) or an iodonium (B1229267) source, and proceeds under mild conditions to form phenanthrene (B1679779) moieties integrated into the larger structure. mit.eduresearchgate.net
While this method has been highly successful for p-terphenyl (B122091) systems, its application to p-quinquephenyl (B1295331) precursors was met with less success, indicating challenges with more extended systems. mit.edu An interesting side reaction that can occur leads to an indenyl spiro ring system. researchgate.netmit.edu This undesired pathway can be suppressed by carefully choosing the electrophile (changing from H+ to I+) or by modifying the cyclization precursor. researchgate.netmit.edu For instance, the introduction of 2,6-dimethyl substituents on 4-alkoxyphenyl pendants of a precursor polymer was found to enable complete and chemoselective intramolecular cyclization by suppressing these unwanted reaction pathways. chemrxiv.org
Chemo- and Regioselective Synthesis Development
Controlling the precise connectivity of phenyl rings is a significant challenge in the synthesis of oligoarenes. The development of chemo- and regioselective methods is crucial to avoid the formation of undesired isomers.
A notable advancement in this area is the use of quinone monoacetals (QMAs) to achieve regioselective synthesis. sci-hub.se QMAs, which are monoprotected quinone compounds, can be used to synthesize m-oligoarenes, including m-quaterphenyl (5) and this compound (6), without the generation of regioisomers. sci-hub.se This approach leverages the unique reactivity of the QMA scaffold to direct the coupling reaction to the desired meta position. The development of regiocontrolled syntheses for other oligomers, such as ethene-bridged para-phenylene oligomers using distinct platinum and ruthenium catalysts, further underscores the importance and feasibility of achieving high selectivity in the synthesis of complex aromatic arrays. nycu.edu.tw Similarly, regiocontrolled deprotonative cross-coupling has been used for the synthesis of oligo(thienylene-vinylene)s. nih.govresearchgate.net
Table 3: Regioselective Synthesis of this compound
| Methodology | Key Precursor Type | Product | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Coupling using Quinone Monoacetals (QMAs) | Quinone Monoacetals | This compound (6) | Synthesis without generation of regioisomers | sci-hub.se |
Functionalization Strategies for this compound Scaffolds
The ability to introduce specific functional groups onto the this compound framework is essential for tuning its properties and for its use as a building block in more complex systems. Functionalization can be achieved either by building the scaffold from already functionalized precursors or by modifying the completed quinquephenyl structure.
A systematic approach involves the preparation of functionalized annulation precursors, such as OH- or NH2-functionalized quinquephenyl diboronic acids (2a and 2b). acs.orgnih.gov These molecules are explicitly designed as building blocks for larger, endo-functionalized cyclic oligophenylenes. acs.orgnih.gov The synthesis starts with a key diprotected biphenyl diboronic acid derivative (4), which allows for the controlled, stepwise construction of the functionalized quinquephenyl precursors. acs.orgnih.gov For example, after an initial coupling to form the quinquephenyl backbone, demethylation with BBr3 and deprotection with HCl can reveal a hydroxyl group, yielding the OH-functionalized quinquephenyl diboronic acid (2a). acs.org
Another strategy involves a sequence where a Grubbs-catalyzed metathesis creates a highly functionalized dichloro-diphenol compound, which is then converted to a triflate. acs.org This intermediate subsequently undergoes a double Suzuki reaction to yield a highly functionalized this compound (14). acs.orgnih.gov These methods highlight that complex, multi-step pathways can provide access to precisely functionalized this compound derivatives, enabling further chemical transformations and the construction of advanced materials. acs.org
Table 4: Synthesis of Functionalized this compound Precursors
| Precursor | Functional Group | Synthetic Approach | Yield | Reference |
|---|---|---|---|---|
| OH-functionalized quinquephenyl diboronic acid (2a) | -OH, -B(OH)2 | Suzuki coupling followed by demethylation and deprotection | 97% (2 steps) | acs.orgnih.gov |
| NH2-functionalized quinquephenyl diboronic acid (2b) | -NH2, -B(OH)2 | Synthesized from precursor 8b and 4 | - | acs.org |
| Highly functionalized this compound (14) | -OH, -Cl, -allyl | Metathesis followed by triflation and double Suzuki reaction | 58% | acs.orgnih.gov |
Comparative Analysis of Synthetic Efficiency and Scalability
Strategic Approaches: Linear vs. Convergent Synthesis
The construction of an oligomer like this compound can be performed in a linear or a convergent fashion.
Cross-Coupling Methodologies
The formation of aryl-aryl bonds is the cornerstone of this compound synthesis. Several palladium- or copper-catalyzed cross-coupling reactions are utilized, each with distinct advantages and limitations regarding efficiency and scalability.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for constructing biaryl linkages due to its high tolerance of functional groups, mild reaction conditions, and the commercial availability and stability of boronic acid reagents. slideshare.net The synthesis of sterically hindered polychlorinated biphenyls has shown that Suzuki coupling gives significantly better yields (65–98%) compared to the Ullmann reaction (20–38%). nih.gov While specific comparative data for this compound is sparse, the synthesis of related substituted p-quinquephenyls has been achieved with yields of 82-89% for individual Suzuki coupling steps. mit.edu The efficiency of the Suzuki reaction is influenced by the choice of catalyst, ligand, base, and solvent.
Ullmann Coupling: The traditional Ullmann reaction involves the copper-mediated coupling of aryl halides at high temperatures. researchgate.net This method is often less efficient than palladium-catalyzed alternatives, requiring harsh reaction conditions and providing lower yields, particularly for complex or sterically hindered substrates. nih.gov For instance, the synthesis of sterically hindered biphenyls via Ullmann coupling resulted in yields of only 20-38%. nih.gov While modifications using activated copper or alternative metal catalysts like nickel and palladium can lower reaction temperatures, the Suzuki reaction is generally preferred for its higher efficiency and milder conditions. researchgate.netrsc.org
Grignard Metathesis (GRIM) Polymerization: For large-scale synthesis of poly(arylene)s, GRIM polymerization presents a simple and efficient method. This technique utilizes commercially available Grignard reagents and avoids the need for cryogenic temperatures, which is a significant advantage for scalability. researchgate.net While typically used for polymers, the principles can be adapted for the synthesis of well-defined oligomers like this compound, potentially offering a cost-effective and scalable route.
Other Methods: Iterative approaches using Sonogashira coupling have been employed for synthesizing oligo(phenylene enynylene)s, which are structurally related to oligo(phenylene)s. arkat-usa.org Additionally, developments in mechanochemistry, such as solvent-free ball milling, are emerging as sustainable alternatives that can improve efficiency and reduce waste in reactions like the Ullmann coupling and in the preparation of Grignard reagents. acs.orgacs.org
Data Table: Comparative Analysis of Synthetic Methods
| Method | Typical Yields | Reaction Conditions | Advantages | Disadvantages/Scalability Issues |
| Suzuki-Miyaura Coupling | High (65-98% for single steps) nih.gov | Mild (often room temp. to 100 °C), tolerant of various functional groups slideshare.netd-nb.info | High yields, mild conditions, wide substrate scope, stable reagents slideshare.net | Cost and air-sensitivity of palladium catalysts/ligands, potential for boron-containing impurities rsc.org |
| Ullmann Coupling | Low to Moderate (e.g., 20-38%) nih.gov | Harsh (High temperatures, often >200 °C) nih.gov | Uses cheaper copper catalyst researchgate.net | Low yields, harsh conditions, limited substrate scope, high energy consumption nih.govresearchgate.net |
| Grignard-Based Coupling (e.g., GRIM) | Moderate to High | Room temperature possible, requires inert atmosphere researchgate.net | Uses commercially available, inexpensive reagents; fast and scalable researchgate.net | Grignard reagents are highly reactive and sensitive to moisture and air. |
| Mechanochemical Synthesis | Variable | Solvent-free, room temperature acs.org | Environmentally friendly (green chemistry), reduced solvent waste, potentially faster acs.org | Can be difficult to scale for very large quantities, reaction monitoring can be challenging. |
Crystallographic and Conformational Analysis of M Quinquephenyl
Single-Crystal X-ray Diffraction Studies.mdpi.comrsc.org
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystalline material. Studies on m-Quinquephenyl using this method have provided detailed information about its molecular conformation, inter-ring torsional angles, and how its structure changes with temperature. mdpi.comrsc.org
Determination of Molecular Conformation (e.g., U-shaped).rsc.org
X-ray analysis and molecular mechanics calculations have surprisingly revealed that the preferred geometry for this compound is a "U-shaped" conformation. rsc.orgrsc.org This is in contrast to the expectation that it might adopt a zigzag-type structure to minimize non-bonded interactions, similar to some heterocyclic analogues in the absence of metal coordination. rsc.org Both of the two independent molecules found in the asymmetric unit of the room-temperature crystal structure exhibit this U-shaped conformation. rsc.orgnih.gov This conformational preference has been observed in both room-temperature and low-temperature polymorphs. nih.govresearchgate.net The U-shaped structure is a significant finding as it suggests the potential for higher analogues of m-oligophenyls to form spontaneous helices. rsc.org
Analysis of Inter-Ring Torsional Angles.mdpi.commolaid.com
Interactive Table: Inter-Ring Torsional Angles of this compound at Room Temperature
| Molecule | Torsional Angle 1 (t1) | Torsional Angle 2 (t2) | Torsional Angle 3 (t3) | Torsional Angle 4 (t4) |
|---|---|---|---|---|
| Molecule A | 35.5° | 30.7° | -31.9° | 36.4° |
| Molecule B | 35.7° | 30.3° | -34.0° | 36.2° |
Temperature-Dependent Structural Modifications (e.g., 293 K vs. 85 K).mdpi.com
The crystal structure of this compound has been studied at different temperatures, revealing temperature-dependent structural modifications. mdpi.com A room-temperature (RT) polymorph, determined at 293 K, crystallizes in the space group P-1 with two molecules in the asymmetric unit. nih.govresearchgate.net A low-temperature (LT) polymorph, analyzed at 85 K, crystallizes in the space group P2(1)/c, also with two molecules in the asymmetric unit. nih.gov A significant difference between these two forms is the unit-cell volume; the low-temperature polymorph has a volume of 4120.5 (4) ų, which is almost double that of the room-temperature polymorph at 2102.3 (6) ų. nih.govresearchgate.net Despite these differences in crystal packing and unit cell parameters, the fundamental U-shaped molecular conformation is retained in both polymorphs. nih.govresearchgate.net For the related p-quinquephenyl (B1295331), studies at 293 K and 85 K also show conformational changes, with the molecule being nearly flat at room temperature and having significantly deployed phenyl groups at low temperatures. mdpi.com
Interactive Table: Crystallographic Data for this compound Polymorphs
| Parameter | Room-Temperature (RT) Polymorph (293 K) | Low-Temperature (LT) Polymorph (85 K) |
|---|---|---|
| Space Group | P-1 | P2(1)/c |
| Molecules per Asymmetric Unit | 2 | 2 |
| Unit-Cell Volume | 2102.3 (6) ų | 4120.5 (4) ų |
Polymorphism in this compound.rsc.org
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. jagiellonskiecentruminnowacji.plmt.com this compound exhibits polymorphism, with different crystal structures being stable at different temperatures. rsc.orgscience.gov
Characterization of Low-Temperature Polymorphs.rsc.org
A low-temperature polymorph of this compound has been identified and characterized. nih.govresearchgate.net This polymorph crystallizes in the monoclinic space group P2(1)/c and is a three-component nonmerohedral twin. nih.gov The determination of this low-temperature structure revealed that it is indeed a distinct polymorphic form of the previously reported room-temperature structure. researchgate.net The existence of different polymorphs is a common phenomenon in organic compounds and can be influenced by factors such as temperature and solvent of crystallization. researchgate.netjagiellonskiecentruminnowacji.pl
Molecular Organization and Packing Architectures in Condensed Phases
The arrangement of this compound molecules in the solid state is dictated by a combination of molecular shape and subtle intermolecular forces. Studies have identified two polymorphs of the compound, one at room temperature and another at low temperatures, both of which provide insight into its packing preferences. researchgate.netnih.gov
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Room-Temperature Polymorph | Low-Temperature Polymorph |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2(1)/c |
| Molecules in Asymmetric Unit | 2 | 2 |
| Unit-Cell Volume (ų) | 2102.3 (6) | 4120.5 (4) |
Data sourced from Acta Crystallographica Section C. nih.gov
Investigation of Weak Intermolecular Interactions (e.g., C-H···π interactions)
The stability of the crystal lattice of this compound is not derived from strong, directional forces like classical hydrogen bonds. Instead, crystallographic analysis reveals that the primary forces governing the molecular packing are very weak C-H···π interactions. nih.gov These interactions occur between the hydrogen atoms on the phenyl rings of one molecule and the electron-rich π-systems of the aromatic rings on an adjacent molecule. Despite their individual weakness, the collective effect of these C-H···π interactions is sufficient to stabilize the defined, layered packing arrangement observed in the crystal structures of both polymorphs. nih.govresearchgate.netuitm.edu.my
Phase Transition Phenomena
Phase transitions in molecular materials provide information on the relationship between molecular structure and macroscopic properties. While the linear isomer, p-Quinquephenyl, is well-known for its rich liquid crystalline behavior, this compound exhibits different thermal characteristics. researchgate.netscielo.br
Nematic and Smectic Mesophases
Nematic and smectic phases are types of liquid crystal mesophases. In a nematic phase, molecules show a long-range orientational order, tending to align along a common axis called the director, but they have no long-range positional order. uh.edu The smectic phase is more ordered, with molecules organized into layers, exhibiting both orientational order and some degree of positional order. uh.edu
Based on available scientific literature, this compound has not been reported to exhibit nematic or smectic liquid crystal phases. Its phase behavior is dominated by its transition from a crystalline solid to an isotropic liquid. This contrasts sharply with p-Quinquephenyl, which serves as a model compound for studying rod-like nematic liquid crystals. claudiozannoni.itrsc.org
Isotropization Transitions
Isotropization is the transition from an ordered liquid crystal phase (like nematic or smectic) to a disordered isotropic liquid upon heating. acs.org Since liquid crystal phases are not observed for this compound, an isotropization transition is not a characteristic feature of its phase diagram.
The primary thermal transition for this compound is its fusion, or melting, from a crystalline solid to an isotropic liquid. Thermochemical studies have determined the properties of this transition. Notably, isomers in the oligophenyl series show distinct trends; meta-substituted isomers, including this compound, typically exhibit lower melting temperatures and higher entropies of fusion compared to their para-substituted counterparts. researchgate.net
Table 2: Comparative Fusion Properties of Quinquephenyl Isomers
| Compound | Melting Temperature | Entropy of Fusion |
|---|---|---|
| This compound | Lower than p-isomer | Higher than p-isomer |
| p-Quinquephenyl | Higher than m-isomer | Lower than m-isomer |
This table illustrates the general trend observed for meta and para oligophenyls as described in the literature. researchgate.net
Analysis of Orientational and Positional Order Parameters
Orientational and positional order parameters are quantitative measures used to describe the degree of order within liquid crystal phases. The orientational order parameter (S) characterizes the alignment of molecules with the director in a nematic phase, with values ranging from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystal. uh.eduresearchgate.net Positional order parameters describe the extent of the layered structure in smectic phases. claudiozannoni.it
As nematic and smectic phases have not been reported for this compound, an analysis of these specific order parameters is not applicable to this compound. Such analysis is central to the characterization of its isomer, p-Quinquephenyl, but the distinct molecular geometry of the meta-isomer leads to a different phase behavior focused on the solid-to-liquid transition. rsc.orgresearchgate.net
Theoretical and Computational Studies of M Quinquephenyl
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular properties of m-quinquephenyl by solving approximations of the Schrödinger equation. These methods are essential for determining stable geometries, electronic structure, and the relative energies of different conformers.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. dpg-verhandlungen.de It has been instrumental in exploring the conformational landscape of this compound and its shorter analogues, such as m-terphenyl (B1677559). researchgate.net
Early studies combining X-ray analysis with molecular mechanics calculations indicated that this compound preferentially adopts a U-shaped conformation. researchgate.net More advanced DFT calculations have refined this picture, identifying several low-energy conformers. ucl.ac.uk Using the B3LYP functional, researchers have optimized the ground state geometries of three distinct conformers of this compound: a flat structure, a large helix, and a small helix. ucl.ac.uk This conformational flexibility is a hallmark of meta-linked oligophenylenes. ucl.ac.ukacs.org
DFT calculations on related aromatic foldamers, such as quinoline-derived oligoamides, have also been used to accurately describe molecular conformation by comparing calculated and experimental data. researchgate.net For m-terphenyls, a comprehensive analysis using DFT has been employed to explore electronic structures and reactivity profiles, providing insight into the physicochemical properties of these molecules. researchgate.net
| Conformer | Description | Key Structural Feature |
|---|---|---|
| Flat Conformer | The lowest-energy conformer identified in the study. | A planar or near-planar arrangement of the phenyl rings. |
| Large Helix | A conformer with a distinct helical backbone. | A wider helical turn compared to the small helix. |
| Small Helix | A more tightly wound helical conformer. | A narrower helical turn, resulting in a more compact structure. |
Second-order Møller-Plesset perturbation theory (MP2) is an ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. science.gov It is often used to obtain highly accurate molecular geometries and energies. science.gov
While MP2 is a benchmark method for studying non-covalent interactions and has been applied to various complex molecular systems, its application specifically to this compound is not as extensively documented as DFT studies. For the related para-isomer, MP2 calculations have been crucial for developing accurate force fields for molecular dynamics simulations by providing reliable data on partial atomic charges and inter-ring torsional potentials. For instance, calculations at the MP2/cc-pVDZ level of theory were used to investigate the structure of other complex molecules. ucl.ac.uk However, detailed investigations focusing solely on the conformational energies and properties of this compound using the MP2 method are not prominent in the available literature.
The Density Functional Tight Binding (DFTB) method is an approximate version of DFT that offers a balance between computational cost and accuracy, making it suitable for simulations of large systems and long timescales. The method is derived from a second-order expansion of the DFT total energy and is parameterized from DFT calculations, avoiding empirical parameters. The self-consistent charge (SCC-DFTB) extension, also known as DFTB2, and the third-order (DFTB3) variant improve accuracy, especially for systems with hydrogen bonds.
Although specific DFTB studies on this compound are not widely reported, the methodology has been successfully applied to its shorter analogue, m-terphenyl. researchgate.net A comprehensive analysis of m-terphenyl derivatives has utilized a combination of DFTB, DFT, and molecular dynamics simulations to perform an in-depth exploration of their electronic structures, reactivity, and dynamic behaviors. researchgate.net This application demonstrates the utility of DFTB for investigating the properties of complex meta-linked aromatic systems, where larger scale simulations are necessary to understand their behavior. researchgate.net
Understanding the electronic structure of this compound is key to evaluating its potential for applications in organic electronics. Computational methods are vital for determining properties like orbital energies and optical gaps.
DFT calculations have been used to study the three low-energy conformers of this compound (flat, large helix, and small helix), revealing that all three forms have nearly identical optical properties. ucl.ac.uk This suggests that conformational variations in this compound may not significantly alter its absorption and fluorescence characteristics. ucl.ac.uk Further computational work on the broader class of oligophenylene isomers has used methods like Time-Dependent DFT (TD-DFT) to shed light on the relationship between their molecular structures and their absorption/fluorescence spectra. researchgate.net
For the related m-terphenyls, computational studies have provided an in-depth exploration of their electronic structures and reactivity profiles. researchgate.net While detailed studies on charge transport properties, such as those performed for the p-quinquephenyl (B1295331) isomer, have not been specifically reported for this compound, the fundamental electronic structure calculations provide a basis for such future investigations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system, offering insights into conformational changes and intermolecular interactions.
Atomistic simulations model a system by explicitly representing every atom, with interactions typically described by a force field. This approach provides a detailed, microscopic view of molecular behavior.
While extensive atomistic MD simulations have been performed for p-quinquephenyl to study its liquid crystalline properties, similar studies focused on this compound are less common. However, the methodology has been applied to m-terphenyls, providing a model for how meta-linked systems behave. researchgate.net A comprehensive analysis of several m-terphenyl derivatives combined MD simulations with DFT and DFTB calculations to explore their dynamic behaviors and physicochemical properties. researchgate.net This integrated, all-atom approach allows for a deep understanding of how molecular structure influences the dynamic properties of these complex systems. researchgate.net Such simulations are critical for bridging the gap between quantum chemical calculations on single molecules and the macroscopic properties of the material.
Force Field Development and Optimization
The accuracy of molecular dynamics (MD) simulations, which are crucial for predicting material properties, hinges on the quality of the underlying force field. usc.edu A force field is a set of energy functions and parameters that describe the potential energy of a system of atoms. usc.edu For conjugated molecules like oligophenylenes, standard force fields often require re-parameterization to accurately model the unique electronic and structural characteristics, particularly the inter-ring torsional potentials. acs.org
The development of a force field for a specific system like this compound typically follows a multi-stage process. nih.gov This process involves:
Initial Parameter Selection : Parameters for bonded (bonds, angles) and non-bonded (van der Waals, electrostatic) interactions are often adapted from well-established force fields like AMBER-OPLS or GAFF. researchgate.netnih.gov
Quantum Mechanical (QM) Calculations : High-level quantum chemistry calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed to obtain reference data. researchgate.net This data includes optimized molecular geometries, potential energy profiles for inter-ring torsions, and partial atomic charges. acs.orgclaudiozannoni.it
Parameter Optimization : The force field parameters are then systematically adjusted or "tuned" to ensure the results of classical simulations reproduce the QM reference data and available experimental data, such as material density and phase transition temperatures. nih.govresearchgate.net Tools like ForceBalance can be used to automate this optimization process against the reference data. nih.gov
This rigorous development ensures that the force field can reliably simulate the behavior of the molecule in larger, more complex systems. nih.gov
Table 1: Key Steps in Force Field Development for Oligophenylenes
| Step | Description | Rationale |
| 1. Baseline Selection | Adopt initial parameters from a general force field (e.g., OPLS-AA, GAFF). nih.gov | Provides a robust starting point for common bond and angle types. |
| 2. QM Calculations | Compute gas-phase geometries, torsional energy profiles, and electrostatic potentials using methods like DFT or MP2. researchgate.netclaudiozannoni.it | Generates high-accuracy reference data specific to the molecule's electronic structure. |
| 3. Parameter Fitting | Optimize force field parameters, especially for dihedral angles and partial charges, to match QM data. acs.orgnih.gov | Ensures the classical model accurately represents key conformational energies and intermolecular interactions. |
| 4. Validation | Compare simulation results (e.g., density, phase behavior) against experimental data. researchgate.net | Confirms the predictive power of the optimized force field for condensed-phase properties. |
Prediction of Phase Behavior and Molecular Organization
Computational studies have been employed to predict the complex phase behavior and molecular organization of this compound. Unlike its linear para isomer, the meta linkage introduces significant structural kinks, leading to different packing motifs and conformers.
DFT calculations have identified several low-energy conformers for this compound, including a flat structure and two different helical structures (a large helix and a small helix). researchgate.net Experimental analysis through differential scanning calorimetry (DSC) has explored its phase behavior from room temperature to its melting point. researchgate.net
Crystallization studies have revealed that this compound can exist in at least two different polymorphs:
A room-temperature polymorph. researchgate.net
A low-temperature polymorph that crystallizes in the P21/c space group. researchgate.net
In both identified solid-state structures, the molecules adopt a distinct "U-shaped" conformation. researchgate.net The molecular packing is characterized by layers stacked perpendicular to the longest unit-cell axis, with molecules arranged alternately within the layers and stacked columns. researchgate.net The primary stabilizing forces in this packing are identified as very weak C—H⋯π interactions. researchgate.net
Investigation of Thermally Induced Dynamical Effects
The influence of temperature on the molecular dynamics of quinquephenyl isomers is a key area of investigation. While detailed studies on this compound are less common than for its para counterpart, general principles of thermally induced effects in oligophenyls apply. At elevated temperatures, these molecules are not perfectly rigid rods but exhibit a degree of internal flexibility, including torsional motions between the phenyl rings and bending of the molecular axis. claudiozannoni.itrsc.org
For the polymorphs of this compound, it has been noted that heating the low-temperature form causes it to convert to the second polymorph just before the melting point is reached, indicating a thermally induced phase transition. researchgate.net In the related p-quinquephenyl molecule, a broad hump in heat capacity was observed around 264 K, which was attributed to a phase transition related to a change in the average molecular conformation from twisted to planar upon cooling. researchgate.net Such thermally activated conformational and dynamical effects are critical for understanding the phase transitions and properties of these materials at different operating temperatures.
Charge Transport Mechanism Studies
The movement of electrical charges through organic materials is the foundation of their use in electronic devices. researchgate.net In organic molecular crystals, charge transport can occur through various mechanisms, including band-like transport at low temperatures in highly ordered materials and thermally activated hopping between localized states. arxiv.orgcleanenergywiki.org A key factor limiting performance is often the low charge carrier mobility. researchgate.net
Theoretical Analysis of Hole and Electron Transfer
Charge transfer in molecular materials involves the movement of either a positive charge (a hole, corresponding to an electron removed from the Highest Occupied Molecular Orbital, HOMO) or a negative charge (an electron, corresponding to an electron added to the Lowest Unoccupied Molecular Orbital, LUMO). rug.nl Theoretical analysis is used to determine whether a material is likely to be a better conductor of holes or electrons.
This analysis involves calculating the energies of the frontier orbitals (HOMO and LUMO). The meta linkage in this compound has been shown to have a different impact on the HOMO and LUMO energy levels. researchgate.net By analyzing these energies and the reorganization energy associated with a molecule changing its geometry upon gaining or losing a charge, computational models can predict the relative ease of hole versus electron transfer. While detailed studies on p-quinquephenyl dimers suggest they are preferably hole conductors, the disturbed π-system of this compound necessitates a specific analysis to determine its charge-carrying preference. rug.nl
Electronic Coupling Calculations and Orbital Overlap Analysis
The rate of charge transfer between two adjacent molecules is strongly dependent on the electronic coupling (also known as the transfer integral) between them. rug.nlucl.ac.uk This coupling quantifies the energy of interaction between the charge-localized states on the two molecules. ucl.ac.uk High electronic coupling values facilitate efficient charge transport.
Electronic coupling is directly related to the degree of spatial overlap between the frontier molecular orbitals of the interacting molecules. rug.nllibretexts.org A greater overlap results in a stronger coupling. cleanenergywiki.org
Table 2: Relationship Between Orbital Overlap and Electronic Coupling
| Orbital Overlap | Electronic Coupling (V) | Charge Transport Efficiency |
| High | Large | High |
| Low | Small | Low |
| Zero | Zero | Negligible (Hopping Blocked) |
For this compound, theoretical calculations focus on how the unique "U-shaped" packing and different possible conformers (flat vs. helical) affect the overlap of HOMO-HOMO orbitals (for hole transfer) and LUMO-LUMO orbitals (for electron transfer) between neighboring molecules. The disruption of conjugation by the meta linkage is expected to lead to significantly different electronic coupling values compared to the fully conjugated para isomer. researchgate.net
Influence of Molecular Orientation and Displacement on Charge Transfer
The precise arrangement of molecules in the solid state has a profound impact on charge transport properties. Theoretical studies model how changes in molecular orientation and displacement affect electronic coupling. rug.nlnih.gov Key parameters investigated include:
Intermolecular Distance : The distance between molecules. Electronic coupling typically decays exponentially as this distance increases. cleanenergywiki.orgrug.nl
Parallel Displacement : The lateral shift of one molecule relative to another. In stacked arrangements, maximum coupling is often found not in a perfect cofacial orientation but at a specific parallel displacement that optimizes orbital overlap. rug.nl
Rotational Angle : The twisting of one molecule relative to another along a given axis.
In this compound, the influence of these factors is complex due to its non-linear, U-shaped structure. researchgate.net Theoretical models are used to calculate the electronic coupling for dimers of this compound at various distances, displacements, and rotational angles. rug.nl These calculations help to identify the specific molecular arrangements within the crystal that create the most efficient pathways for charge transport and which orientations act as "traps" or barriers. This knowledge is vital for designing materials with optimized charge mobility. nih.gov
Conformational Analysis and Energy Barriers
The conformational landscape of this compound, like other meta-linked oligophenylenes, is defined by the rotational freedom around the inter-ring carbon-carbon (C-C) bonds. Theoretical and computational studies have been instrumental in elucidating the preferred geometries and the energy barriers associated with the interconversion between different conformers. The molecule's structure avoids a fully planar conformation due to significant steric hindrance between hydrogen atoms on adjacent, non-linearly linked rings. This leads to a complex potential energy surface with multiple local minima corresponding to various helical and folded structures.
Computational modeling, particularly using molecular mechanics and density functional theory (DFT), has identified several low-energy conformers for this compound. researchgate.net These distinct spatial arrangements arise from the different possible syn and anti orientations along the polyphenyl chain. The primary conformers include a relatively flat, U-shaped structure and various helical forms, often described as "large helix" and "small helix" geometries. researchgate.netmsstate.edu An X-ray crystallography and molecular mechanics study confirmed a preference for a U-shaped conformation in the solid state. msstate.edu The existence of these distinct, stable conformers is a hallmark of the meta-phenylene linkage, which interrupts the extensive conjugation seen in para-linked counterparts and allows for more complex three-dimensional structures.
Studies have identified three principal low-energy conformers for this compound using B3LYP optimized ground state calculations researchgate.net:
A flat, U-shaped conformer. researchgate.net
A "large helix" conformer. researchgate.net
A "small helix" conformer. researchgate.net
These conformers are reported to have nearly identical optical properties, suggesting that at room temperature, a mixture of these forms likely exists in solution. researchgate.net
The energy barriers to rotation around the C-C pivot bonds are a critical aspect of the molecule's dynamics. While specific, experimentally determined rotational barriers for every bond in this compound are not extensively documented, data from related meta-substituted polyphenyls provide insight. For instance, variable-temperature NMR spectroscopy on related complex systems has been used to determine rotational barriers, which are found to be approximately 17 kcal/mol for meta-substituted phenyl groups. researchgate.net This value is influenced by steric hindrance, and DFT computations have shown good agreement with such experimental barriers. researchgate.net The energy difference between major conformers in similarly complex systems has been calculated to be around 2 kJ/mol, with a significant rotational barrier (ΔGrot) of approximately 77 kJ/mol. researchgate.net
The following table summarizes the key conformational and energetic parameters for this compound and related structures based on computational and experimental studies.
| Parameter | Molecule/System | Method | Finding |
| Preferred Conformation | This compound | X-ray Crystallography & Molecular Mechanics | U-shaped conformation msstate.eduexaly.com |
| Low-Energy Conformers | This compound | DFT (B3LYP) | Flat (U-shaped), large helix, small helix researchgate.net |
| Rotational Barrier | Meta-substituted phenyl groups | Variable-Temperature NMR | ~17 kcal/mol researchgate.net |
| Rotational Barrier (ΔGrot) | Complex trivalent bipyridine derivative | DFT & Temperature-dependent ¹H NMR | ~77 kJ/mol (~18.4 kcal/mol) researchgate.net |
| Conformer Energy Difference | Complex trivalent bipyridine derivative | Temperature-dependent ¹H NMR | ~2 kJ/mol (~0.48 kcal/mol) researchgate.net |
Electronic and Optoelectronic Research of M Quinquephenyl
Photophysical Behavior
The photophysical properties of quinquephenyls, including their interaction with light through absorption and emission, are fundamental to their potential applications in optoelectronic devices.
Optical Absorption Spectroscopy
The absorption of light by quinquephenyl molecules promotes electrons from the ground state to an excited state. The primary absorption band in oligophenylenes corresponds to the π-π* transition. For p-quinquephenyl (B1295331) derivatives, the absorption maxima are influenced by the solvent environment. In nonpolar solvents, these molecules exhibit characteristic absorption spectra. For instance, derivatives of p-quinquephenyl show absorption maxima in the ultraviolet region, which is typical for conjugated aromatic systems.
Table 1: Absorption Maxima of p-Quinquephenyl Derivatives in Various Solvents Note: Data for m-quinquephenyl is not readily available in the reviewed literature. The following data is for p-quinquephenyl derivatives.
| Compound | Solvent | Absorption Maximum (λmax) [nm] |
|---|---|---|
| 2,5,2'''',5''''-tetramethyl-p-quinquephenyl (TMI) | Dioxane | - |
| 3,5,3'''',5''''-tetra-t-butyl-p-quinquephenyl (QUI) | Dioxane | - |
Photoluminescence and Fluorescence Spectroscopy
Following absorption of light, excited quinquephenyl molecules can relax to the ground state by emitting photons, a process known as photoluminescence or fluorescence. Quinquephenyls are known to be efficient blue emitters. The fluorescence quantum yield, a measure of the efficiency of this emission process, is a critical parameter for applications in light-emitting diodes (LEDs).
Research on derivatives of p-quinquephenyl has shown high fluorescence quantum yields, indicating that they are promising materials for emissive applications. For instance, 2,5,2'''',5''''-tetramethyl-p-quinquephenyl (TMI) and 3,5,3'''',5''''-tetra-t-butyl-p-quinquephenyl (QUI) exhibit quantum yields as high as 0.98 and 0.97, respectively, in dioxane. researchgate.net This high efficiency is attributed to the rigid, conjugated structure of the quinquephenyl backbone.
Table 2: Fluorescence Quantum Yields of p-Quinquephenyl Derivatives Note: Data for this compound is not readily available in the reviewed literature. The following data is for p-quinquephenyl derivatives.
| Compound | Solvent | Quantum Yield (Φf) |
|---|---|---|
| 2,5,2'''',5''''-tetramethyl-p-quinquephenyl (TMI) | Dioxane | 0.98 |
| 3,5,3'''',5''''-tetra-t-butyl-p-quinquephenyl (QUI) | Dioxane | 0.97 |
Solvatochromic Effects in Solutions
Solvatochromism refers to the change in the color of a solution of a compound when the solvent is changed. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. A positive solvatochromic effect, characterized by a red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity, is indicative of a more polar excited state.
While detailed solvatochromic studies on this compound are not widely available, research on p-quinquephenyl has indicated the presence of a positive solvatochromic effect. aip.orgresearchgate.netscirp.orgresearchgate.net This suggests that the excited state of the quinquephenyl molecule is more polarized than its ground state. The interaction with polar solvent molecules stabilizes the excited state to a greater extent than the ground state, leading to a smaller energy gap for emission and thus a shift to longer wavelengths. A comprehensive analysis of this effect would require systematic measurements of absorption and emission spectra in a series of solvents with varying polarities.
Charge Carrier Transport Studies
The ability of a material to transport electrical charges, quantified by its charge carrier mobility, is a crucial factor for its use in electronic devices such as transistors and solar cells. In organic semiconductors, charge transport occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules.
Hole Transport Mobility using Field-Effect Transistor Methods
The hole transport mobility of organic semiconductors is often evaluated using a field-effect transistor (FET) architecture. In an OFET, a voltage applied to a gate electrode induces an accumulation of charge carriers in the semiconductor layer, forming a conductive channel between the source and drain electrodes. The mobility can then be calculated from the current-voltage characteristics of the device.
While specific data on the hole transport mobility of this compound from FET measurements is scarce in the literature, studies on related oligophenylenes provide insights into the expected behavior. For instance, research on sexiphenyl, a longer oligophenylene, has been conducted. The molecular packing in the solid state, which is influenced by the isomeric structure (meta vs. para linkage), plays a critical role in determining the efficiency of charge transport. Generally, more ordered crystalline structures with significant π-orbital overlap between adjacent molecules lead to higher charge carrier mobilities.
Theoretical Predictions of Hole/Electron Mobility
Theoretical calculations, often employing quantum chemistry methods, can provide valuable predictions of the intrinsic charge transport properties of materials. These studies can elucidate the relationship between molecular structure, solid-state packing, and charge carrier mobility.
Theoretical investigations into the charge transport properties of oligo(m-phenylene)s can offer insights into the expected behavior of this compound. The meta linkage in these oligomers disrupts the end-to-end conjugation that is present in their para-linked counterparts. This disruption can lead to a higher ionization potential and a larger HOMO-LUMO gap, which in turn would be expected to result in lower hole mobility and higher electron mobility compared to p-quinquephenyl. The less planar structure of m-oligophenylenes can also hinder the close packing necessary for efficient intermolecular charge hopping. Detailed theoretical modeling would be required to quantify the hole and electron mobilities and to understand the dominant charge transport pathways in solid-state this compound.
Applications in Organic Electronic Devices
The unique electronic structure of this compound, characterized by a meta-linked phenyl chain, has prompted research into its potential applications in various organic electronic devices. The meta-catenation disrupts the π-conjugation pathway compared to its para-linked counterpart, leading to distinct optical and charge transport properties that are of interest for specialized applications.
Organic Light-Emitting Diodes (OLEDs)
While comprehensive data on the performance of this compound in Organic Light-Emitting Diodes (OLEDs) is limited in publicly available research, the photophysical properties of meta-oligophenylenes provide insights into their potential utility. A key characteristic of oligo(m-phenylene)s is that their fluorescence energy is largely independent of the oligomer length. rsc.org This suggests that this compound would likely exhibit similar emission characteristics to shorter or longer meta-phenylene chains.
This property is particularly relevant for the development of blue OLEDs, where maintaining a specific color purity is crucial. The disrupted conjugation in this compound leads to a wide bandgap, making it a candidate for a blue-emitting material or a host material for blue-emitting dopants. In a host-dopant system, the wide energy gap of the this compound host would allow for efficient energy transfer to the dopant molecules.
Table 1: Hypothetical OLED Device Structure Incorporating this compound
| Layer | Material Example | Function |
| Anode | Indium Tin Oxide (ITO) | Hole Injection |
| Hole Injection Layer (HIL) | PEDOT:PSS | Facilitate Hole Injection from Anode |
| Hole Transport Layer (HTL) | NPB | Transport Holes to the Emissive Layer |
| Emissive Layer (EML) | This compound (as host) | Host for Dopant/Site of Light Emission |
| Electron Transport Layer (ETL) | Alq3 | Transport Electrons to the Emissive Layer |
| Electron Injection Layer (EIL) | LiF | Facilitate Electron Injection from Cathode |
| Cathode | Aluminum (Al) | Electron Injection |
Further research would be necessary to determine key performance indicators such as external quantum efficiency (EQE), luminance, and CIE coordinates for an OLED device utilizing this compound.
Organic Field-Effect Transistors (OFETs)
The application of this compound in Organic Field-Effect Transistors (OFETs) is an area that requires more dedicated investigation. The charge transport properties of organic semiconductors are paramount for their performance in OFETs. mdpi.com In general, oligo(p-phenylene)s have been more extensively studied for this purpose due to their more planar structures and better intermolecular π-π stacking, which facilitates efficient charge hopping.
The meta-linkage in this compound results in a more twisted molecular structure, which can hinder the close packing necessary for high charge carrier mobility. However, this structural feature might also lead to more isotropic charge transport properties, which could be advantageous in certain device configurations. The charge transport in oligo(m-phenylene)s is expected to be significantly different from their para-linked counterparts, with potentially lower mobility due to the disrupted conjugation.
Detailed experimental data on the hole and electron mobility, as well as the on/off ratio for an OFET based on this compound, are not prominently reported in the literature. A comparative table of typical charge carrier mobilities for different oligophenylene isomers would be beneficial to contextualize the expected performance of this compound.
Table 2: Typical Charge Carrier Mobilities for Oligophenylene Isomers (Illustrative)
| Oligomer Type | Predominant Carrier Type | Typical Mobility Range (cm²/Vs) |
| oligo(p-phenylene) | Hole | 10⁻² - 10⁰ |
| oligo(m-phenylene) | To be determined | Expected to be lower than p-isomers |
| oligo(o-phenylene) | To be determined | Expected to be lower than p-isomers |
Note: This table is illustrative and based on general trends in organic semiconductors. Specific values for this compound require experimental validation.
Photovoltaic Devices
The use of this compound in organic photovoltaic (OPV) devices is not a widely explored research area. In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. mdpi.com The efficiency of these devices is highly dependent on the absorption spectra of the materials, their relative energy levels (HOMO and LUMO), and the morphology of the blend.
Given its wide bandgap, this compound would have a limited absorption of the solar spectrum, making it unsuitable as the primary light-absorbing material. However, it could potentially be used as a component in a cascade energy level system or as a morphology-directing agent in the active layer blend. Its primary role would likely not be as a donor or an acceptor but rather as a wide-bandgap component to assist in exciton (B1674681) dissociation or to control the nanostructure of the donor-acceptor blend.
Without specific experimental data, it is difficult to predict the performance of a photovoltaic device incorporating this compound. Further studies are needed to explore its potential in this application.
Non-Linear Optical Properties Investigation
The investigation of the non-linear optical (NLO) properties of organic materials is a field of significant interest due to their potential applications in photonics and optoelectronics. Third-order NLO effects, described by the third-order nonlinear susceptibility (χ⁽³⁾), are particularly important for applications such as all-optical switching and optical limiting. cleanenergywiki.org
Organic molecules with extended π-conjugated systems are known to exhibit significant third-order NLO responses. Although the meta-linkage in this compound disrupts the linear conjugation, the presence of multiple phenyl rings still provides a high density of polarizable π-electrons. The specific geometry of this compound could lead to unique NLO characteristics.
Detailed experimental measurements of the third-order nonlinear susceptibility (χ⁽³⁾) of this compound are not widely reported. However, theoretical studies and experimental investigations on related oligophenylenes can provide an estimation of the expected NLO behavior. The magnitude of χ⁽³⁾ is influenced by factors such as the extent of π-electron delocalization and the presence of donor-acceptor groups. For unsubstituted oligophenylenes like this compound, the NLO response arises purely from the π-electron system of the phenyl rings.
Table 3: Comparison of Third-Order NLO Properties for Selected Materials (for Context)
| Material | χ⁽³⁾ (esu) | Measurement Technique |
| Fused Silica | ~10⁻¹⁴ | Third-Harmonic Generation |
| Carbon Disulfide (CS₂) | ~10⁻¹² | Degenerate Four-Wave Mixing |
| Poly(p-phenylene vinylene) (PPV) | ~10⁻¹¹ - 10⁻⁹ | Third-Harmonic Generation |
| This compound | To be determined |
Note: This table provides context with values for well-characterized materials. The χ⁽³⁾ of this compound requires experimental determination.
The study of the NLO properties of this compound would be a valuable contribution to the understanding of structure-property relationships in NLO materials. Techniques such as Third-Harmonic Generation (THG) or Z-scan would be suitable for characterizing its third-order NLO response.
Supramolecular Chemistry and Self Assembly of M Quinquephenyl Assemblies
Design Principles for Supramolecular Structures
The design of supramolecular structures from m-quinquephenyl and related oligo(m-phenylene) backbones is centered on the principle of "foldamers"—synthetic oligomers that mimic biopolymers by folding into well-defined three-dimensional shapes. nih.gov The intrinsic curvature of the m-phenylene linkage is a key design element, predisposing these chains to adopt helical or curved conformations. researchgate.net
A primary design strategy involves creating facially amphiphilic molecules. By attaching polar side chains, such as oligo(ethylene glycol), to the nonpolar oligo(m-phenylene) backbone, solubility in various solvents can be achieved. nih.gov This amphiphilicity is crucial; in polar solvents, the solvophobic aromatic backbone collapses to minimize contact with the solvent, folding into a compact, often helical, structure stabilized by intramolecular π-stacking interactions. nih.govresearchgate.net The choice of solvent is therefore critical and can be used to modulate the folding equilibrium. nih.gov
Another powerful design principle is the incorporation of specific, directional non-covalent interactions to guide assembly. Hydrogen bonding is a prominent tool. For instance, by functionalizing m-phenylene vinylene derivatives with amino acid groups, the resulting oligomers can be programmed to self-assemble into highly uniform, high-aspect-ratio nanofibers. rsc.orgrsc.org In this design, hydrogen bonding, rather than π-π stacking, becomes the dominant force directing the formation of one-dimensional structures. rsc.orgrsc.orgosti.gov The precise placement of hydrogen-bond donors and acceptors is critical for achieving the desired morphology. rsc.orgrsc.org
Molecular Recognition-Directed Self-Assembly
Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is a cornerstone of directing the self-assembly of m-phenylene-based structures into predictable and functional superstructures. nih.gov This approach allows for the encoding of chemical information into synthetic oligomers, analogous to biological systems like DNA. cam.ac.uk
A key strategy involves equipping oligo(m-phenylene ethynylene)s with complementary recognition units. By attaching hydrogen-bond donor (e.g., phenol) and acceptor (e.g., phosphine (B1218219) oxide) side chains in specific sequences, these "recognition-encoded" oligomers can interact with high fidelity. cam.ac.uk While individual oligomers may fold intramolecularly in dilute solutions, mixing two complementary strands leads to the formation of stable, double-helical duplexes through intermolecular hydrogen bonding. cam.ac.uk The stability of these duplexes is programmable, increasing with the number of complementary base-pairing interactions along the chains. cam.ac.uk This demonstrates a high level of control over the assembly process, driven by specific molecular recognition events. The use of polymerization reactions can also serve as a method to generate a macroscopic and easily observable signal resulting from specific molecular recognition events at extremely low concentrations. nih.gov
Host-guest chemistry, where a larger 'host' molecule encapsulates a smaller 'guest', represents a significant application of molecular recognition. nih.gov Oligo(m-phenylene) backbones can be designed to form hosts with well-defined cavities. Aromatic oligoamides, which are related foldamers, can be sequenced to create helical capsules with internal cavities whose size and shape can be precisely controlled through monomer selection. uni-muenchen.de
More directly, m-phenylene ethynylene units can be incorporated into macrocycles that act as hosts for smaller guest molecules. In one example, a tritopic m-phenylene ethynylene macrocyclic ligand was used to construct a "Macrocyclic Metal-Organic Framework" (Zn-MCMOF). berkeley.edu In this structure, the macrocycle acts as an organic strut, creating a porous, crystalline material where the cavities within the framework can host guest molecules, translating the selective binding properties of the macrocycle into a solid-state material. berkeley.edu The encapsulation of guest molecules within such hosts can also be used to modulate the photophysical properties of the guest. berkeley.edu
The coordination of metal ions to ligands incorporated into a molecular structure is a powerful and versatile tool for directing self-assembly. mdpi.com When applied to bifunctional oligomers, this strategy leads to the formation of metallo-supramolecular polymers, where metal-ligand bonds link the monomeric units. acs.orgx-mol.net
Studies on oligo(m-phenylene ethynylene)s (mPEs) terminated with pyridine (B92270) ligands at both ends have shown that these molecules polymerize upon the addition of palladium complexes. acs.org The length of the mPE oligomer plays a crucial role in the polymerization mechanism. Shorter oligomers, such as a tetramer, and longer ones, like an octamer, undergo a cooperative polymerization process driven by both pyridine-palladium coordination and π-stacking interactions, resulting in a helical supramolecular polymer. acs.org However, an intermediate hexamer was found to first form a shape-persistent macrocycle, which then aggregated into a columnar polymer. acs.org This demonstrates that subtle changes in the monomer building block can switch the self-assembly pathway and the final polymer architecture. This method provides a route to stable, high-molecular-weight one-dimensional coordination polymers. nih.govfrontiersin.org
| Oligomer | Metal Ion/Complex | Assembly Process | Resulting Structure | Ref |
| Pyridine-terminated mPE tetramer | trans-PdCl₂(MeCN)₂ | Cooperative Polymerization | Helical Supramolecular Polymer | acs.org |
| Pyridine-terminated mPE hexamer | trans-PdCl₂(MeCN)₂ | Macrocyclization & Aggregation | Columnar Polymer of Macrocycles | acs.org |
| Pyridine-terminated mPE octamer | trans-PdCl₂(MeCN)₂ | Cooperative Polymerization | Helical Supramolecular Polymer | acs.org |
| Phenylene-bridged bipyrrole | Palladium(II) | Coordination Polymerization | 1D π-Conjugated Polymer | nih.govfrontiersin.org |
Morphological Control and its Impact on Properties
Controlling the morphology of self-assembled structures at the nanoscale is essential for tailoring the macroscopic properties of materials. frontiersin.org For assemblies of this compound and its analogs, morphology can be directed by subtle modifications to the molecular structure or by changing the assembly conditions. nova.edu
The introduction of chirality into the building blocks is a highly effective strategy for morphological control. For example, m-phenylene vinylene oligomers functionalized with chiral amino acids assemble into helical nanofibers, whereas analogous oligomers with achiral building blocks form straight fibers. rsc.orgrsc.org This control over helicity demonstrates how information programmed at the molecular level is translated into the macroscopic structure. Similarly, the self-assembly of rod-coil molecules can be influenced by the placement of seemingly simple functional groups. The introduction of lateral methyl groups can alter the intermolecular π-π stacking, leading to different packing arrangements and a switch from lamellar to columnar supramolecular structures. mdpi.com These structural changes, in turn, affect the material's optical properties, such as fluorescence. rsc.orgrsc.org
The inherent tendency of oligo(m-phenylene)s to adopt helical conformations makes them excellent candidates for forming one-dimensional (1D) assemblies like fibers, ribbons, and columns. nih.gov X-ray diffraction studies on longer oligomers such as m-deciphenyl have revealed helical chain structures, suggesting that poly(m-phenylene) itself would form 1D helical assemblies. rsc.org
More defined systems using oligo(m-phenylene ethynylene)s show a clear chain-length-dependent aggregation. Shorter oligomers tend to remain as stable, folded helices in solution, but as the chain length increases, intermolecular interactions become more favorable, leading to the self-assembly of these folded helices into columnar structures. nih.gov The formation of these 1D assemblies can be driven by hydrogen bonding, as seen in m-phenylene vinylene derivatives that form uniform nanofibers with diameters of just 2-3 nm but lengths exceeding 20 micrometers. rsc.orgrsc.org In the solid state, oligo(m-phenylene ethynylene)s with flexible, polar side chains can organize into lamellar structures, with the rigid backbones oriented at an angle to the layer normal. osti.govacs.org
Supramolecular polymorphism describes the ability of a single compound to form multiple, distinct, well-defined aggregated structures through different arrangements or conformations of the molecules. researchgate.netresearchgate.net This phenomenon is observed in this compound. The parent this compound molecule has been shown to crystallize in at least two different polymorphs. A room-temperature form and a low-temperature polymorph have been identified, each with a different crystal space group and unit cell dimensions. researchgate.net Both polymorphs feature molecules in a U-shaped conformation, and the packing is stabilized by weak C-H···π interactions. researchgate.net The existence of these different crystalline forms highlights how subtle changes in conditions can influence the way molecules pack in the solid state.
This ability to form different structures can be dynamic. Related cyclic oligomers have been shown to exhibit reversible polymorphism between different lyotropic liquid crystalline phases, with the transition triggered by changes in temperature. acs.org Such responsiveness is a key feature of supramolecular systems. The purification of these different polymorphs or specific assembled structures often relies on their differing stability and solubility, allowing for separation through techniques like chromatography or controlled crystallization. cam.ac.uk
Functional Supramolecular Polymers and Their Propertieswikipedia.org
Functional supramolecular polymers are advanced materials where monomeric units are connected by non-covalent bonds, such as hydrogen bonding or π-π stacking, to form dynamic, responsive structures. mdpi.comnih.gov Unlike traditional covalent polymers, the reversible nature of these bonds allows for properties like self-healing, stimuli-responsiveness, and enhanced processability. reading.ac.ukmeijerlab.nl The design of these materials focuses on encoding specific functions—such as electronic conductivity, catalytic activity, or environmental sensing—into the molecular architecture of the constituent monomers. reading.ac.ukuni-muenchen.de
In the context of this compound and related oligo(m-phenylene) structures, the unique conformational characteristics of the meta-phenylene linkage are harnessed to create sophisticated functional materials. These oligomers can adopt helical or folded conformations, bringing aromatic units into close proximity and enabling through-space electronic interactions. nih.govgoogle.com This self-assembly behavior is fundamental to the development of functional supramolecular polymers with applications in electronics, sensing, and smart materials. nih.gov
Research Findings on Functional m-Phenylene-Based Supramolecular Polymers
Research into functional polymers derived from oligo(m-phenylene) backbones has yielded materials with distinct photoelectronic, stimuli-responsive, and tunable physical properties.
Photoelectronic and Conductive Properties:
Derivatives of oligo(m-phenylene)s have been investigated for their potential in molecular electronics. The controlled folding of oligo(m-phenylene ethynylene) backbones, for instance, allows for their use as helical bridges in donor-bridge-acceptor systems. nih.gov In these systems, the folding process, which can be controlled by solvent choice, dictates the distance and orientation between the donor and acceptor moieties, thereby modulating the efficiency of photoinduced charge separation. nih.govgoogle.com Furthermore, quinquephenyl derivatives have been specifically utilized in the formation of self-assembled monolayers (SAMs), which act as the gate dielectric in organic field-effect transistors (OFETs). google.commdpi.com The ability of these molecules to form highly ordered thin films through π-π interactions is critical for this application. mdpi.com In a different approach, m-phenylene units have been incorporated as spacers in dicopper(II) metallacyclophanes, which have been studied as potential molecular magnetic wires, demonstrating that the m-phenylene linkage can mediate magnetic interactions. osti.gov
Stimuli-Responsive Behavior:
A key feature of supramolecular polymers based on oligo(m-phenylene)s is their responsiveness to external stimuli, particularly solvents. nih.govgoogle.com Oligo(m-phenylene ethynylene)s appended with polar triethylene glycol side chains exhibit solvent-dependent conformational changes. google.com In helicogenic solvents, these polymers fold into well-defined helical structures stabilized by intramolecular aromatic interactions. google.com This transition from a disordered, random coil state to a folded, ordered state represents a molecular switch that can be used to alter the material's properties, such as its chiroptical response (circular dichroism). google.com The table below, based on findings for a binaphthol-tethered oligo(m-phenylene ethynylene) foldamer, illustrates this solvent-dependent behavior. google.com
| Solvent | Conformational State | Observation |
|---|---|---|
| Acetonitrile | Folded (Helical) | Strong Cotton effect observed in Circular Dichroism (CD) spectrum, indicating a chiral stacked arrangement. google.com |
| Chloroform | Folded (Helical) | Induces a helical conformation stabilized by intramolecular aromatic contacts. google.com |
| DMSO (higher polarity) | Aggregated | Blue-shifted bands appear in UV and CD spectra, attributed to the formation of intermolecular aggregates. google.com |
| Various intermediate polarity solvents | Folded (Helical) | The majority of solvents with intermediate polarity were found to be helicogenic, promoting the folded state. google.com |
Tunable Physical and Thermal Properties:
The self-assembly of modified oligo(m-phenylene)s also leads to materials with tunable macroscopic properties. When oligo(m-phenylene ethynylene)s are functionalized with triethylene glycol ester side chains, they become amphiphilic. acs.org Oligomers in this series with eight or more monomer units self-assemble into viscoelastic, waxy solids at room temperature. acs.org These materials exhibit birefringent textures that disappear upon heating into an isotropic fluid, a transition that is fully reversible. acs.org
Crucially, the thermal and structural properties of these supramolecular materials are directly dependent on the length of the oligomer chain. acs.org X-ray diffraction studies have revealed that these materials form lamellar structures in the solid state, with the spacing between layers showing a linear dependence on the oligomer chain length. acs.org Similarly, the melting point of the material rises as the chain length increases, which is consistent with the behavior of conventional polymers where chain ends contribute to melting point depression. acs.org These findings demonstrate that the physical properties can be systematically tuned by adjusting the molecular weight of the constituent oligomers.
| Oligomer Property | Relationship to Chain Length | Resulting Material Characteristic |
|---|---|---|
| Number of Monomer Units | Directly proportional | Materials with 8 or more units are viscoelastic waxy solids at room temperature. acs.org |
| Lamellar Spacing (from X-ray Diffraction) | Increases linearly with chain length | Indicates a highly ordered, homologous packing structure across the series. acs.org |
| Melting Point | Rises asymptotically with increasing chain length | Allows for the tuning of thermal properties for specific applications. acs.org |
| Physical State | Dependent on chain length and temperature | Exhibits a reversible transition from a birefringent solid to an isotropic fluid upon heating. acs.org |
Materials Science Applications of M Quinquephenyl Based Systems
Advanced Materials Development
M-quinquephenyl, with the chemical formula C30H22, is a cornerstone in the creation of advanced materials. Its rigid, linear structure is a key attribute, making it a subject of great interest for applications in aerospace and electro-optics. The study of its molecular and crystal structure, including its various polymorphs, is crucial for understanding and predicting the mechanical, optical, and electro-optical properties of polymers derived from it.
The development of advanced materials is an evolving field that focuses on creating materials with novel or enhanced properties. These materials are integral to numerous high-tech industries, including nanotechnology, sensor technology, and 3D printing. The unique characteristics of this compound, such as its thermal stability and electronic behavior, position it as a key ingredient in the formulation of these next-generation materials. Research into this compound contributes to the broader goal of designing "smart structures" with multifunctional capabilities like self-sensing and self-healing. The governance and sustainable development of such advanced materials are also critical considerations to ensure their safe and responsible integration into society.
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C30H22 |
| Molecular Weight | 382.50 g/mol |
| Melting Point | 97-98 °C |
| Boiling Point | 567.7 °C at 760 mmHg |
| Flash Point | 296.7 °C |
| Density | 1.091 g/cm³ |
Table compiled from sources.
Organic Semiconductors for Flexible Electronics
Organic semiconductors, derived from carbon-based compounds, are at the forefront of a new era in electronics, promising lightweight, flexible, and even transparent devices. These materials offer significant advantages over traditional inorganic semiconductors, including lower manufacturing costs and greater environmental friendliness. The ability to tune their electronic properties by modifying their molecular structure is a key advantage.
This compound and its derivatives are promising candidates for use in organic semiconductors. Their rigid-rod-like structure is beneficial for charge transport, a critical factor in the performance of electronic devices. The study of charge transfer between this compound molecules is essential for understanding and optimizing their electronic properties for applications in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). The development of stretchable organic semiconductors is a particularly exciting area of research, with the potential to create wearable and implantable electronic devices.
Polymeric Materials Incorporating Quinquephenyl Segments
The incorporation of quinquephenyl segments into polymer chains allows for the creation of materials with a unique combination of properties. The rigid quinquephenyl unit imparts thermal stability and specific optical properties, while flexible segments can be introduced to ensure processability.
Aromatic–Aliphatic Polyethers
Aromatic–aliphatic polyethers containing quinquephenyl units have been synthesized and characterized for their potential in light-emitting applications. These polymers combine the rigidity of the aromatic quinquephenyl segment with the flexibility of aliphatic spacers. This "rigid-flexible" architecture results in processable materials that can form free-standing films with high modulus and blue photoluminescence.
The photophysical properties of these polyethers are of particular interest. Research has shown that they can exhibit high fluorescence quantum yields, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). The length of the flexible aliphatic spacer has been found to have a significant impact on the fluorescence quantum yield of thin films, highlighting the importance of precise molecular design.
A study on dendronized rigid-flexible alternating polyethers with p-quinquephenyl (B1295331) moieties demonstrated high fluorescence quantum yields in solution (around 0.8) and, for one polymer, a relatively high value in the solid state as well (0.6). These materials emit light in the blue region of the spectrum (approximately 400-450 nm).
Photopolymerizable Thermoplastics
Photopolymerizable thermoplastics represent a class of materials that can be processed using light, offering an alternative to traditional heat- or solvent-based methods. While research in this area has often focused on cross-linked networks, there is growing interest in developing photopolymerizable linear polymers that are recyclable and reprocessable.
The incorporation of quinquephenyl units into photopolymerizable thermoplastics can lead to materials with tailored thermal and mechanical properties. While direct examples of this compound in photopolymerizable thermoplastics are not prevalent in the provided context, the principles of incorporating rigid aromatic segments are relevant. For instance, the synthesis of oligo(diazaphenyls), which are structurally related to oligophenyls like quinquephenyl, yields thermally and photochemically stable materials with strong blue fluorescence. These properties are desirable for advanced applications, including the development of nanostructures.
Liquid Crystalline Materials Development
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. This compound is considered a prototypical mesogen, a molecule that forms liquid crystals. Its elongated, rod-like shape is a key factor in its ability to exhibit liquid crystalline phases.
Atomistic molecular dynamics simulations have been used to study the liquid-crystalline properties of p-quinquephenyl, revealing a sequence of different mesophases upon cooling from the isotropic phase, including nematic and smectic phases. While these
Advanced Characterization Techniques in M Quinquephenyl Research
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure and bonding within m-quinquephenyl. By interacting with the molecule's electromagnetic field in distinct ways, each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D, Solid-state)
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms in a molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. The PubChem database contains a reference spectrum for this compound, showcasing multiple signals in the aromatic region, as expected for its structure. nih.gov Due to the molecule's symmetry, some carbon atoms are chemically equivalent, leading to fewer than 30 signals. The signals for carbon atoms at the points of linkage between phenyl rings (quaternary carbons) would typically appear at a different chemical shift compared to the protonated carbons.
| ¹³C NMR Data for this compound |
| Source of Sample |
| Reference |
| Observation |
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously assigning proton and carbon signals and for determining the spatial proximity of atoms. For complex molecules like this compound, COSY spectra would reveal which protons are spin-spin coupled, helping to trace the connectivity through the phenyl rings. researchgate.netrsc.orgrsc.org NOESY or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide information about through-space interactions, which is crucial for determining the preferred conformation (i.e., the relative orientation of the phenyl rings) in solution. researchgate.netrsc.org
Solid-State NMR (ssNMR) Spectroscopy: In the solid state, the mobility of molecules is restricted, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average out these anisotropic interactions and obtain high-resolution spectra. pitt.edu Solid-state ¹³C NMR can provide insights into the packing of this compound molecules in the crystalline lattice and can distinguish between different crystalline forms (polymorphs) if they exist. pitt.edu Furthermore, ssNMR can be used to study dynamic processes, such as the rotation of the phenyl rings within the solid structure. arizona.edu Studies on related oligo(m-phenylene ethynylene)s demonstrate the utility of ssNMR in understanding the supramolecular organization in the solid state. vscht.cz
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." The FTIR spectrum of this compound, typically recorded from a KBr wafer, shows distinct absorption bands corresponding to the vibrations of its aromatic structure. carlroth.comnih.gov
Key absorptions include:
C-H stretching vibrations for the aromatic rings, which are typically observed above 3000 cm⁻¹. vscht.cz
C=C stretching vibrations within the aromatic rings, which give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. vscht.cz
C-H out-of-plane bending vibrations , which are highly characteristic of the substitution pattern of the aromatic rings and appear in the 650-900 cm⁻¹ region. vscht.czresearchgate.net
| Characteristic FTIR Peak Assignments for Aromatic Compounds like this compound | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Intensity | | 3100-3000 | Aromatic C-H Stretch | Medium to Weak | | 1600-1585 | Aromatic C=C Ring Stretch | Medium to Weak | | 1500-1400 | Aromatic C=C Ring Stretch | Medium to Strong | | 900-670 | Aromatic C-H Out-of-Plane Bend | Strong |
Data compiled from general infrared spectroscopy correlation tables. vscht.czresearchgate.netspecac.comspectroscopyonline.com
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the carbon skeleton of this compound. researchgate.netualberta.ca The Raman spectrum is expected to be dominated by strong bands corresponding to the C=C stretching modes of the phenyl rings and the C-C stretching modes between the rings. mdpi.comrsc.org Studies on p-oligophenyls show characteristic Raman bands that shift with the length of the oligomer chain, providing information about the extent of π-conjugation. mdpi.com Similar effects would be expected for this compound, with key bands providing a signature of its specific meta-linked structure.
| Expected Raman Shifts for this compound | | :--- | :--- | | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | | Inter-ring C-C Stretch | ~1280 | | In-plane C-H Bend | ~1000 - 1200 | | Ring Breathing Mode | ~1000 | | C=C Ring Stretch | ~1600 |
Data based on studies of related phenylene oligomers. ualberta.camdpi.comrsc.org
Mass Spectrometry (GC-MS, ESI-MS, MALDI-TOF MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. uni-mainz.de
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first vaporized and separated from other components by gas chromatography before being ionized and detected by the mass spectrometer. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a top mass-to-charge ratio (m/z) peak at 382, which corresponds to the molecular ion [M]⁺, confirming its molecular weight. nih.gov
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For larger or less volatile oligomers and polymers, "soft" ionization techniques like ESI and MALDI are employed. autobio.com.cnbiomerieux.combruker.com These methods can ionize molecules without causing significant fragmentation, making them ideal for verifying the molecular weight of compounds like this compound and for detecting any potential oligomeric impurities. autobio.com.cnbiomerieux.combruker.comresearchgate.net MALDI-TOF MS, in particular, is widely used for the characterization of macromolecules and would be a suitable technique for analyzing the purity and integrity of this compound samples. uni-mainz.debruker.comresearchgate.net
Diffraction Techniques
Diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
X-ray Diffraction (XRD, SCXRD)
X-ray diffraction provides detailed information on the crystal structure, including unit cell dimensions and the precise positions of atoms.
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for structural determination. By diffracting X-rays from a single crystal of this compound, a complete three-dimensional model of the molecule and its packing in the crystal lattice can be obtained. The Crystallography Open Database (COD) contains an entry for this compound (COD ID: 2018718), which provides the detailed crystallographic data derived from SCXRD analysis. nih.govarizona.educncb.ac.cnneuinfo.orgcrystallography.net This data includes the space group, unit cell parameters, and atomic coordinates, defining the exact conformation and intermolecular interactions of this compound in the solid state.
| Crystallographic Data for this compound | | :--- | :--- | | Database ID | COD 2018718 | | Crystal System | Monoclinic | | Space Group | P 1 21/c 1 | | a (Å) | 11.218(5) | | b (Å) | 5.617(3) | | c (Å) | 32.74(2) | | α (°) | 90 | | β (°) | 92.54(3) | | γ (°) | 90 | | Volume (ų) | 2059.9(19) |
Data obtained from the Crystallography Open Database (COD). nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to determine lattice parameters. For this compound, a calculated powder pattern can be generated from the single-crystal data for comparison with experimental powder samples.
Structure Property Relationships in M Quinquephenyl Systems
Elucidation of Intramolecular Contributions to Material Functionality
The functionality of materials derived from m-quinquephenyl is deeply rooted in its intramolecular electronic structure. Unlike their para-phenylene counterparts which exhibit significant conjugation along the polymer backbone, m-phenylenes are characterized by a disruption of this conjugation. rsc.org This interruption, caused by the meta-linkages, leads to electronic properties that are largely independent of the oligomer's chain length. rsc.org Essentially, the meta-linkage isolates the electronic systems of the constituent phenyl rings. pw.edu.pl
Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) have shown that the fluorescence energy of m-phenylene oligomers remains nearly constant regardless of the number of phenyl units. rsc.orgrsc.org This is a direct consequence of the localized nature of the electronic excitations. The introduction of a single m-phenylene unit into a p-phenylene chain effectively breaks the conjugation, resulting in an optical gap similar to that of a much shorter p-phenylene segment. rsc.org
Investigation of Intermolecular Parameters Governing Charge Transport
Charge transport in organic materials is a complex process governed by both intramolecular and intermolecular factors. In this compound systems, where through-bond conjugation is limited, intermolecular charge hopping becomes a dominant mechanism. The efficiency of this process is highly dependent on the spatial arrangement and electronic coupling between adjacent molecules. mdpi.comrug.nl
The transport of charge carriers (holes or electrons) is often modeled as a series of hops between localized states on individual molecules. rsc.org The rate of this hopping is influenced by the intermolecular electronic coupling (transfer integral) and the reorganization energy associated with the charge transfer event. mdpi.comrsc.org In systems like oligo(p-phenylene vinylene)s, a transition from a coherent tunneling mechanism to an incoherent hopping mechanism has been observed as the molecular length increases. researchgate.net While this compound itself has a different linkage, the principles of intermolecular charge transport remain relevant.
The packing of molecules in the solid state is critical. Different packing motifs, such as herringbone or lamellar stacking, result in varying degrees of π-orbital overlap between neighboring molecules, which directly impacts the electronic coupling. rug.nl For instance, parallel displaced arrangements can lead to high electronic coupling values, facilitating charge transport. rug.nl The dynamic disorder caused by intermolecular vibrations can also influence charge mobility, although in some systems, its effect is considered to be negligible. rsc.org
Impact of Conformation and Packing on Electronic Properties
The conformation of this compound molecules and their subsequent packing in the condensed phase have a profound impact on the material's electronic properties. While isolated m-phenylene oligomers might adopt non-planar conformations due to steric hindrance, intermolecular forces in a crystalline environment can favor a more planar structure to optimize packing. researchgate.netkpi.ua
X-ray analysis and molecular mechanics calculations have revealed that this compound can adopt a U-shaped geometry. researchgate.net This folded conformation can lead to unique packing arrangements. The way these molecules arrange themselves in the solid state determines the bulk electronic properties. For example, the formation of specific crystalline polymorphs can significantly alter the electronic interactions between molecules. researchgate.net
The interplay between intramolecular forces, such as ortho-hydrogen repulsions, and intermolecular packing forces is a key determinant of the final structure. researchgate.netkpi.ua In a crystalline environment, the drive to achieve favorable intermolecular interactions can overcome the intramolecular forces that favor non-planar conformations, leading to a more planar arrangement of the phenyl rings. researchgate.netkpi.ua This planarization can, in turn, affect the electronic coupling and charge transport properties of the material.
Correlation of Molecular Structure with Optical Characteristics
The optical properties of this compound are directly linked to its unique molecular structure. A key characteristic of m-phenylene oligomers is that their fluorescence energy is largely independent of the oligomer length. rsc.orgrsc.org This is in stark contrast to p-phenylene oligomers, where the fluorescence energy decreases (red-shifts) with increasing chain length due to extended π-conjugation. rsc.org
Computational studies have consistently shown that m-phenylene oligomers exhibit the highest fluorescence energies among the different phenylene isomers. rsc.org The lack of significant change in fluorescence energy with increasing numbers of phenyl rings is attributed to the meta-linkage, which effectively confines the electronic excitation to a smaller segment of the molecule. rsc.orgpw.edu.pl This "topological feature" of the bonding in m-phenylenes results in optical properties that are more characteristic of the individual chromophoric units rather than a delocalized system. rsc.org
The introduction of an m-phenylene unit into a conjugated system acts as a conjugation interrupter. nih.gov This has been demonstrated in oligo(phenylene ethynylene)s, where the absorption and emission spectra of a polymer with multiple m-phenylene units are nearly identical to those of a shorter oligomer containing just one such unit. nih.gov This highlights the profound effect of the meta-linkage on the electronic and optical behavior of these molecules.
Isomerization Effects on Condensed Phase Behavior
Isomerization, the process by which a molecule is transformed into an isomer with a different arrangement of atoms, can have a significant impact on the condensed phase behavior of materials. In the context of quinquephenyl, while the focus is on the meta-isomer, it's important to understand how its properties differ from its ortho- and para-counterparts, and how these differences influence their behavior in the solid and liquid crystalline states.
The different isomers of oligophenylenes exhibit distinct thermal properties and phase behaviors. mdpi.com For instance, p-quinquephenyl (B1295331) is known to form a nematic liquid crystal phase at high temperatures. mdpi.comresearchgate.net The transition temperatures and the type of mesophase formed are highly sensitive to the molecular structure. mdpi.comtandfonline.com
Studies on various organic molecules have shown that isomerization can dramatically alter mesogenic properties. mdpi.com For example, the trans-cis isomerization in certain molecules can lead to a loss of liquid crystalline behavior or a significant lowering of the clearing point. mdpi.com While this compound itself doesn't undergo this type of isomerization, the principle that subtle changes in molecular shape can lead to large changes in condensed phase behavior is highly relevant. The U-shaped conformation of this compound, for instance, will lead to very different packing and liquid crystalline properties compared to the more linear, rod-like p-quinquephenyl. claudiozannoni.itresearchgate.net The study of different isomers of oligophenyls has shown that the heat capacities and phase behavior are indeed affected by the isomeric structure. royalsocietypublishing.org
Interactive Data Table: Properties of Phenyl Oligomers
| Compound | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|---|
| This compound | 97-98 guidechem.com | 567.7 guidechem.com | 296.7 guidechem.com | 1.091 guidechem.com | 1.629 guidechem.com |
| p-Quinquephenyl | ~386.5 mdpi.com | - | - | - | - |
Conclusions and Future Research Directions
Summary of Current Research Landscape
The current research landscape for m-quinquephenyl, a five-phenyl ring oligomer connected in a meta-linkage pattern, is primarily focused on its fundamental synthesis, structural characterization, and basic physical properties. Unlike its extensively studied linear counterpart, p-quinquephenyl (B1295331), which is a key material in organic electronics, this compound has received considerably less attention. researchgate.netmdpi.com Research has established synthetic routes to this compound and has detailed its unique, non-linear, U-shaped conformation in the solid state through X-ray crystallography. researchgate.net A low-temperature polymorph of this compound has also been identified, which crystallizes in the P21/c space group with two molecules in the asymmetric unit. researchgate.net This is in contrast to the room-temperature polymorph which crystallizes in the P space group. researchgate.net
Investigations into the photophysical properties of related m-terphenyls suggest that the meta-linkage disrupts extensive conjugation, leading to different electronic and optical properties compared to para-linked oligomers. rsc.org While specific applications for this compound are not yet well-defined, the broader field of oligophenylenes is driven by their potential in advanced materials. tandfonline.com For instance, p-quinquephenyl has been investigated for its liquid crystalline properties, as a blue emitter in organic light-emitting diodes (OLEDs), and even for potential superconductivity when doped. researchgate.netmdpi.com The unique bent structure of this compound suggests that its derivatives could be valuable as building blocks for creating specific three-dimensional molecular architectures, such as dendrimers or complex ligands for organometallic chemistry. rsc.org
Theoretical studies, primarily using methods like Density Functional Theory (DFT), have been employed to understand the conformational preferences and electronic structure of m-phenylene oligomers. researchgate.net These studies are crucial for predicting the properties of larger and more complex structures derived from this compound. The research landscape can be summarized as being in an exploratory phase, with a solid foundation in the synthesis and structural analysis of the parent molecule, but with vast, underexplored territory in terms of its derivatives and applications.
Remaining Challenges and Open Questions
Despite the foundational work, significant challenges and open questions remain in the study of this compound. A primary challenge lies in the synthesis of functionalized this compound derivatives. While the parent molecule can be synthesized, the introduction of various functional groups at specific positions on the phenyl rings in a controlled and efficient manner remains a hurdle. rsc.org Such functionalization is critical for tuning its properties for specific applications.
A major open question revolves around the full characterization of its physical and electronic properties. Detailed studies on its charge transport characteristics, photoluminescence quantum yields in different environments, and behavior in thin-film form are largely absent from the literature. Understanding how the U-shaped conformation affects intermolecular interactions and charge transport is crucial for assessing its potential in electronic devices. dtic.mil
The self-assembly behavior of this compound and its derivatives is another area that warrants investigation. While the crystal structure is known, how these molecules organize on different surfaces or at interfaces, which is critical for device fabrication, is not well understood. The interplay between the molecular shape and the resulting bulk properties remains an important area of inquiry.
Furthermore, the thermal stability and processing of this compound-based materials pose practical challenges. For many organic electronic applications, materials must be processable from solution or by vacuum deposition, and their stability under operating conditions is paramount. There is a lack of comprehensive data on the thermal and photochemical stability of this compound.
Finally, the structure-property relationships are not yet fully elucidated. For example, how do changes in the torsion angles between the phenyl rings, induced by substitution or temperature, affect the optical and electronic properties? Answering these questions will require a concerted effort combining synthetic chemistry, physical characterization, and theoretical modeling.
Emerging Research Opportunities in this compound Chemistry
The unique bent-core structure of this compound opens up several exciting research opportunities. One of the most promising areas is the synthesis of novel, three-dimensional molecular architectures. The U-shaped scaffold can be used as a rigid core to build complex macromolecules, such as dendrimers with well-defined shapes and functionalities. These could find applications in catalysis, drug delivery, or as host molecules in supramolecular chemistry. rsc.org
There is a significant opportunity to explore the synthesis and properties of this compound-based polymers. Incorporating the rigid, bent this compound unit into a polymer backbone could lead to materials with unique conformational and processing characteristics. These polymers might exhibit interesting solution properties or form novel solid-state morphologies.
The development of new ligands for catalysis and coordination chemistry based on the this compound framework is another fertile ground for research. rsc.org The meta-linkage allows for the positioning of coordinating atoms in close proximity, which could lead to the formation of novel metal complexes with unusual catalytic activities or photophysical properties.
Furthermore, the exploration of this compound derivatives as components in liquid crystals is an emerging area. While p-quinquephenyl is known to form liquid crystalline phases, the impact of the bent this compound core on mesophase formation is largely unexplored. acs.org This could lead to the discovery of new types of liquid crystals with unique electro-optical properties.
Finally, there are opportunities in the development of new synthetic methodologies to access functionalized m-quinquephenyls more efficiently. This could involve the development of novel cross-coupling strategies or the use of C-H activation techniques to introduce functional groups onto the aromatic rings.
Potential for Novel Device Architectures and Functional Materials
The distinct molecular geometry of this compound suggests its potential for use in novel device architectures and as a precursor to new functional materials. Its bent shape is in stark contrast to the linear, rod-like structure of p-quinquephenyl, which is typically used in layered organic electronic devices. This difference could be leveraged to create materials with isotropic properties or to disrupt the tendency for strong π-π stacking, which can sometimes be detrimental to the performance of certain devices.
One potential application is in the development of host materials for phosphorescent OLEDs. The high triplet energy that is characteristic of non-conjugated or less-conjugated aromatic systems could make this compound derivatives suitable hosts for blue phosphorescent emitters, helping to prevent energy back-transfer and improve device efficiency.
The U-shaped structure could also be advantageous in the design of materials for sensors. By functionalizing the ends of the "U," it might be possible to create a molecular "tweezer" that can selectively bind to specific analytes, leading to a detectable change in its optical or electronic properties.
Furthermore, this compound could serve as a building block for the synthesis of porous organic polymers or metal-organic frameworks (MOFs). The rigid, pre-organized bent structure could be used to create materials with well-defined pore sizes and high surface areas, which are desirable for applications in gas storage, separation, and catalysis.
Q & A
Q. What are the established synthetic pathways for m-Quinquephenyl, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling). Key parameters include catalyst choice (e.g., palladium-based systems), solvent polarity, temperature control, and stoichiometric ratios of precursors. For reproducibility, document reaction times, purification methods (e.g., column chromatography), and characterization techniques (e.g., NMR, HPLC) to verify purity . Optimize conditions systematically, as minor variations in solvent or catalyst loading can drastically alter yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?
Methodological Answer: Combine multiple techniques:
- XRD for crystallographic symmetry and bond-length analysis.
- FT-IR and Raman spectroscopy to identify functional groups and π-π interactions.
- NMR (¹H/¹³C) for regiochemical confirmation.
- Mass spectrometry for molecular weight validation. Cross-validate results to address instrumental limitations (e.g., XRD requires single crystals, while NMR may miss trace impurities) .
Q. How does this compound’s thermal stability impact its suitability for high-temperature applications?
Methodological Answer: Conduct thermogravimetric analysis (TGA) under inert atmospheres to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Compare data with computational models (e.g., DFT calculations of bond dissociation energies) to predict stability under operational stress .
Advanced Research Questions
Q. What strategies resolve contradictions in reported electronic properties of this compound across studies?
Methodological Answer:
- Systematic parameter variation : Replicate experiments under controlled conditions (e.g., solvent, doping levels).
- Multi-technique validation : Use UV-Vis, cyclic voltammetry, and Hall effect measurements to cross-check bandgap and charge mobility.
- Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers or contextual factors (e.g., ambient humidity affecting thin-film morphology) .
Q. How can computational models (e.g., DFT, MD) enhance the design of this compound derivatives with tailored optoelectronic properties?
Methodological Answer:
- DFT : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge transfer integrals. Use software like Gaussian or ORCA, ensuring basis-set consistency.
- Molecular Dynamics (MD) : Simulate bulk behavior under varying temperatures/pressures.
- Validate predictions with experimental data (e.g., transient absorption spectroscopy for excited-state dynamics) .
Q. What experimental designs mitigate reproducibility challenges in this compound-based device fabrication?
Methodological Answer:
- Standardize protocols : Detail substrate pretreatment (e.g., plasma cleaning), deposition methods (spin-coating vs. vacuum evaporation), and encapsulation techniques.
- Control environmental variables : Humidity, oxygen levels, and light exposure during fabrication.
- Publish raw data : Share XRD patterns, IV curves, and SEM images in supplementary materials to enable direct comparison .
Q. How do interdisciplinary approaches (e.g., bio-material hybrids) expand this compound’s research applications?
Methodological Answer:
- Collaborative frameworks : Partner with biologists to assess biocompatibility (e.g., cytotoxicity assays) or with engineers for device integration.
- Hybrid synthesis : Functionalize this compound with peptides or nanoparticles, characterizing interfaces via TEM and XPS.
- Ethical review : Ensure compliance with biosafety regulations when handling bio-hybrids .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., solvent effects on reaction yield, computational vs. experimental bandgaps) with clear column headers and statistical significance indicators (e.g., ±SD) .
- Figures : Prioritize clarity over complexity. Use color schemes accessible to color-blind readers and avoid overcrowding structural diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
